4-Chloro-6,8-difluoro-2-phenylquinoline
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Overview
Description
4-Chloro-6,8-difluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H8ClF2N and a molecular weight of 275.68 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2-phenylquinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reductive cyclization of diesters in basic media using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-difluoro-2-phenylquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles.
Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Cross-coupling reactions: Typical reagents are palladium or nickel catalysts, along with ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6,8-difluoro-2-phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-difluoro-2-phenylquinoline involves its interaction with specific molecular targets. The compound can inhibit various enzymes, leading to its antibacterial and antiviral effects . The exact pathways and molecular targets are still under investigation, but the incorporation of fluorine atoms is known to enhance the biological activity of quinoline derivatives .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 4-Chloro-6,8-dimethyl-2-phenylquinoline
Uniqueness
4-Chloro-6,8-difluoro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1156275-84-1 |
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Molecular Formula |
C15H8ClF2N |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-chloro-6,8-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8ClF2N/c16-12-8-14(9-4-2-1-3-5-9)19-15-11(12)6-10(17)7-13(15)18/h1-8H |
InChI Key |
MSTDLIFRNHDCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)Cl |
Origin of Product |
United States |
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